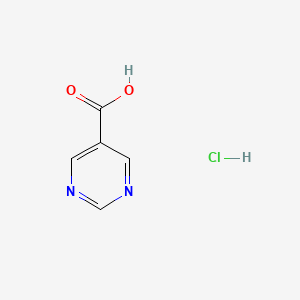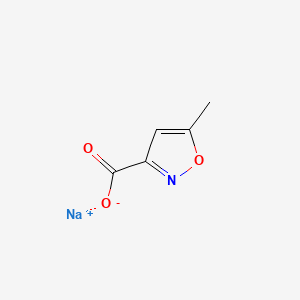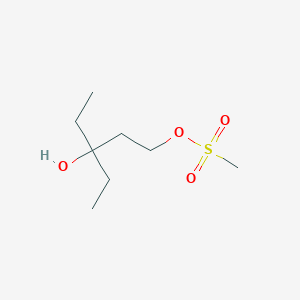
1-(Pyridin-4-yl)propane-1,3-diol
Übersicht
Beschreibung
1-(Pyridin-4-yl)propane-1,3-diol, also known as P4P, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. P4P is a derivative of pyridine and has a unique structure that makes it an attractive candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
1. Prodrug Intermediate for Liver Cancer Treatment The compound 1-(Pyridin-4-yl)propane-1,3-diol has been identified as a crucial intermediate in the synthesis of MB-07133 , a phase III liver cancer prodrug. This highlights its significance in the development of targeted cancer therapies .
Chemoenzymatic Synthesis Process
A novel chemoenzymatic process has been developed to prepare this compound efficiently from isonicotinic acid. This process is noteworthy for its creative approach to obtaining the key chiral intermediate, β-hydroxyester, using ketoreductase (KRED) EA .
HepDirect Prodrug Intermediate
The compound serves as a vital HepDirect prodrug intermediate. The HepDirect technology is designed to deliver drugs specifically to the liver, thereby enhancing the efficacy and safety profile of therapeutic agents .
Cost-effective Production
The chemoenzymatic process developed for this compound emphasizes cost-effectiveness by starting from inexpensive and commercially available raw materials like isonicotinic acid .
Pharmaceutical Research
The compound’s role in pharmaceutical research extends beyond liver cancer treatment to potentially include other therapeutic areas where prodrugs can be leveraged for improved drug delivery and efficacy .
Wirkmechanismus
Target of Action
The primary target of 1-(Pyridin-4-yl)propane-1,3-diol is the cytochrome P450 (CYP) enzyme, specifically CYP3A4 . This enzyme is expressed in cells such as hepatocytes and plays a crucial role in the oxidative cleavage reaction of HepDirect prodrugs .
Mode of Action
1-(Pyridin-4-yl)propane-1,3-diol, as a HepDirect prodrug intermediate, is designed to undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . This interaction results in the selective release of the monophosphate of a nucleoside (NMP) in CYP3A4-expressing cells, while remaining intact in the plasma and extrahepatic tissues .
Biochemical Pathways
The compound affects the biochemical pathway involving the HepDirect prodrugs . These prodrugs are 1,3-diol cyclic phosphates that undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . The downstream effects include the selective release of NMP in CYP3A4-expressing cells .
Pharmacokinetics
As a hepdirect prodrug intermediate, it is expected to have good bioavailability due to its selective release mechanism in cyp3a4-expressing cells .
Result of Action
The molecular effect of the action of 1-(Pyridin-4-yl)propane-1,3-diol involves the selective release of NMP in CYP3A4-expressing cells . On a cellular level, this results in the compound remaining intact in the plasma and extrahepatic tissues, thereby reducing potential side effects .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-4-yl)propane-1,3-diol are influenced by the presence of CYP3A4-expressing cells, such as hepatocytes . Environmental factors such as the presence of other compounds or inhibitors that affect CYP3A4 activity could potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPWSASGSYTONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626792 | |
| Record name | 1-(Pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329325-40-8 | |
| Record name | 1-(Pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)




![1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1629863.png)

